Cas no 97653-93-5 (Lucidone B)
Lucidone B Chemical and Physical Properties
Names and Identifiers
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- Lucidone B
- (5α,7β)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone (ACI)
- E88837
- 97653-93-5
- 7beta-Hydroxy-4,4,14alpha-trimethyl-3,11,15,20-tetraoxo-5alpha-pregn-8-ene
- (5alpha,7beta)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone
- HY-N7977
- LucidoneB
- DTXSID701171033
- AKOS040760530
- CS-0138910
- 17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione
- 7b-Hydroxy-4,4,14-trimethyl-5a-pregn-8-ene-3,11,15,20-tetrone
- CHEBI:175981
-
- Inchi: 1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1
- InChI Key: AJULRUMEMZKBQI-YZISURJTSA-N
- SMILES: C[C@]12CCC(=O)C(C)(C)[C@@H]1C[C@H](O)C1[C@@]3(C(=O)C[C@H](C(=O)C)[C@]3(CC(C2=1)=O)C)C
Computed Properties
- Exact Mass: 400.22497412 g/mol
- Monoisotopic Mass: 400.22497412 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 1
- Complexity: 895
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 400.5
- XLogP3: 0.9
- Topological Polar Surface Area: 88.5Ų
Experimental Properties
- Color/Form: Powder
- Melting Point: 270-271°C
Lucidone B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mg |
Lucidone B |
97653-93-5 | 1mg |
¥3633.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46010-2mg |
Lucidone B |
97653-93-5 | 2mg |
¥5622.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN1887-2mg |
Lucidone B |
97653-93-5 | 2mg |
¥ 4280 | 2024-07-20 | ||
| TargetMol Chemicals | TN1887-2 mg |
Lucidone B |
97653-93-5 | 98% | 2mg |
¥ 4,280 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mL * 10 mM (in DMSO) |
Lucidone B |
97653-93-5 | 1 mL * 10 mM (in DMSO) |
¥ 6680 | 2023-09-07 | ||
| TargetMol Chemicals | TN1887-1 ml * 10 mm |
Lucidone B |
97653-93-5 | 1 ml * 10 mm |
¥ 6680 | 2024-07-20 |
Lucidone B Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Lucidone B
Recent Advances in Lucidone B (CAS: 97653-93-5) Research: A Comprehensive Review
Lucidone B (CAS: 97653-93-5), a naturally occurring cyclopentenedione derivative, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse bioactivities. This research briefing aims to synthesize the latest findings on Lucidone B, focusing on its molecular mechanisms, therapeutic potentials, and recent advancements in synthesis and application. The compound's unique chemical structure and biological properties make it a promising candidate for drug development, particularly in anti-inflammatory, anticancer, and neuroprotective therapies.
Recent studies have elucidated the molecular pathways through which Lucidone B exerts its effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Lucidone B inhibits the NF-κB signaling pathway, thereby reducing inflammation in vitro and in vivo. Another study in Bioorganic Chemistry highlighted its potential as an anticancer agent, showing selective cytotoxicity against several cancer cell lines while sparing normal cells. These findings underscore the compound's therapeutic versatility and warrant further investigation into its pharmacological properties.
In addition to its biological activities, significant progress has been made in the synthetic approaches to Lucidone B. A recent paper in Organic Letters described an efficient asymmetric synthesis route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is crucial for facilitating preclinical and clinical studies, as it ensures a reliable supply of the compound for further research.
Despite these promising developments, challenges remain in the clinical translation of Lucidone B. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic pharmacokinetic and pharmacodynamic studies. Future research directions may include structural modifications to enhance its drug-like properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, Lucidone B represents a compelling area of research in chemical biology and drug discovery. Its multifaceted bioactivities and recent synthetic advancements position it as a valuable compound for further development. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
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